molecular formula C9H18N2O2 B13817441 Ethyl 5,5-dimethylpiperazine-2-carboxylate CAS No. 363192-02-3

Ethyl 5,5-dimethylpiperazine-2-carboxylate

Cat. No.: B13817441
CAS No.: 363192-02-3
M. Wt: 186.25 g/mol
InChI Key: DJHMKLNCCQKFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5-dimethylpiperazine-2-carboxylate is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5-dimethylpiperazine-2-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethylpiperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the piperazine ring.

Scientific Research Applications

Ethyl 5,5-dimethylpiperazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: It serves as a precursor for compounds with potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethylpiperazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. The piperazine ring structure allows it to bind to different receptors and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals.

    N-methylpiperazine: A derivative with one methyl group attached to the nitrogen atom.

    N-ethylpiperazine: Another derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

Ethyl 5,5-dimethylpiperazine-2-carboxylate is unique due to the presence of both ethyl and dimethyl groups on the piperazine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Properties

CAS No.

363192-02-3

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 5,5-dimethylpiperazine-2-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-4-13-8(12)7-5-11-9(2,3)6-10-7/h7,10-11H,4-6H2,1-3H3

InChI Key

DJHMKLNCCQKFBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(CN1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.